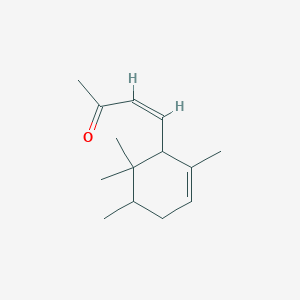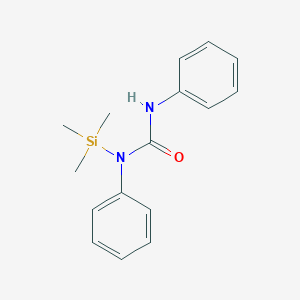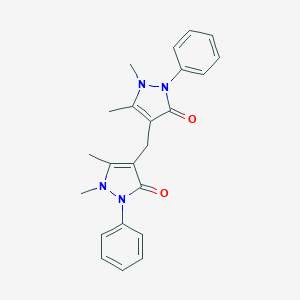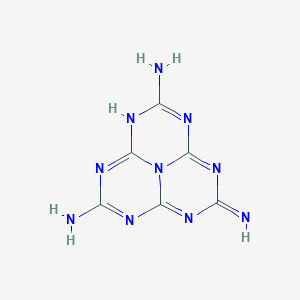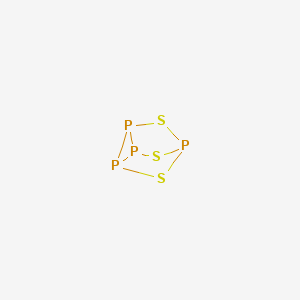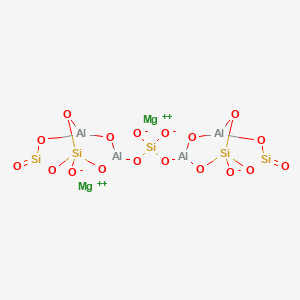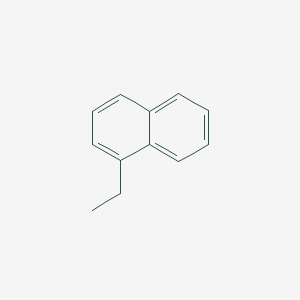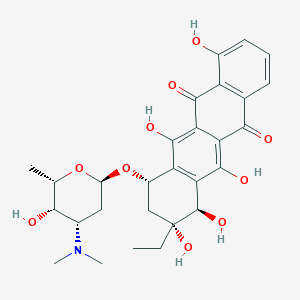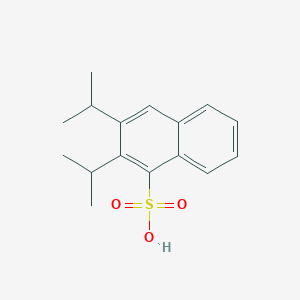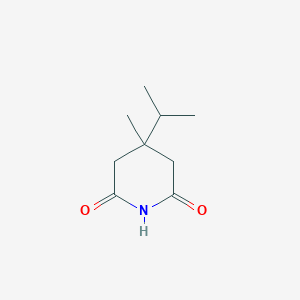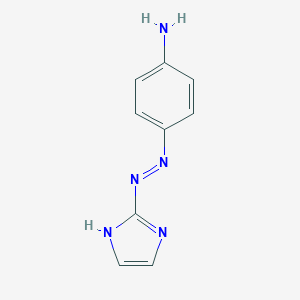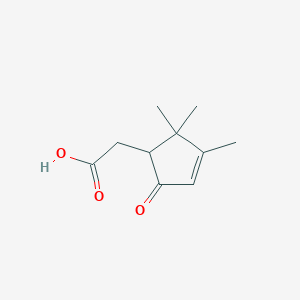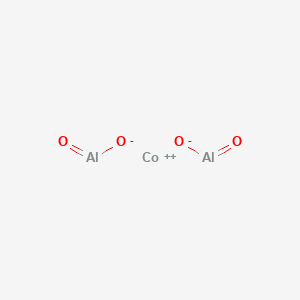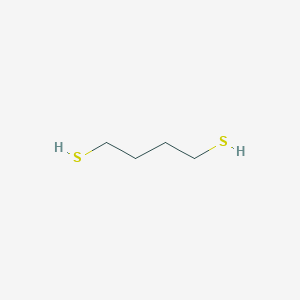
1,4-Butanedithiol
Vue d'ensemble
Description
Synthesis Analysis
1,4-Butanedithiol's synthesis has been explored through different chemical routes, including biocatalytic processes. A notable study describes the metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol from renewable carbohydrate feedstocks, highlighting a sustainable approach to producing this compound (Yim et al., 2011).
Molecular Structure Analysis
Investigations into the molecular structure of 1,4-butanedithiol derivatives have provided insights into their configuration and electronic behavior. For instance, a study involving quantum chemical calculations revealed detailed information on the molecular, spectroscopic, and electronic behavior of 1,4-butanedithiol derivatives, underscoring the compound's structural versatility (Evecen et al., 2018).
Chemical Reactions and Properties
1,4-Butanedithiol serves as a reducing agent in transfer hydrogenation reactions, demonstrating its chemical reactivity and utility in synthetic chemistry. Its ability to deliver hydrogen equivalents in reactions makes it a valuable reagent for the reduction of ketones, imines, and alkenes (Maytum et al., 2010).
Physical Properties Analysis
The physical properties of 1,4-butanedithiol, such as melting and boiling points, solubility, and density, are crucial for its handling and application in various processes. While specific studies on these parameters were not highlighted in the search, they are generally well-documented in chemical databases and literature, providing a basis for understanding its behavior in different environments.
Chemical Properties Analysis
1,4-Butanedithiol's chemical properties, including its reactivity with other compounds and potential for forming coordination complexes, are of interest in the development of new materials and catalysts. A study on the complexation of 1,4-bis(pyridinium)butanes by negatively charged carboxylatopillar[5]arene showcases the compound's ability to engage in interesting chemical interactions, leading to the formation of complexes with unique properties (Li et al., 2011).
Applications De Recherche Scientifique
1. Biodegradable Polymers
- Application Summary: 1,4-Butanedithiol is used in the production of biodegradable polymers . These polymers are considered environmentally friendly as they can decompose naturally over time .
- Methods of Application: The compound is used in polyadditions along with 1,4-butanediol to form sulfur-containing polyester and polyurethanes containing diisocyanate .
- Results or Outcomes: The resulting polymers are considered biodegradable and many of their components are sourced from non-petroleum oils .
2. Gold Surface Adsorption
- Application Summary: 1,4-Butanedithiol is used in the study of the adsorption of dithiol molecules on gold surfaces . This has promising technological applications .
- Methods of Application: The compound forms self-assembled monolayers on gold . In a study, the submonolayer adsorption of 1,4-butanedithiol molecules and radicals on the unreconstructed Au (111) and Au (100) surfaces was investigated using density-functional theory .
- Results or Outcomes: The alkane chains are roughly parallel to the surface, such that two sulfur-gold adsorbate-substrate bonds can form . The study predicts that butanedithiol radicals will be the prevailing adsorbed species on both investigated gold surfaces .
3. Peptide Synthesis
- Application Summary: 1,4-Butanedithiol (BDT) is used in solid-phase peptide synthesis .
- Methods of Application: The compound is used as a volatile reducing agent, enabling its removal by evaporation .
- Results or Outcomes: The approach is suited for the parallel synthesis of many peptides and that peptides containing a second thiol group can directly be cyclized by bis-electrophilic alkylating reagents for producing .
4. Microbial Metabolism
- Application Summary: 1,4-Butanedithiol is used in the study of microbial metabolism, specifically in Pseudomonas putida KT2440 . This research is crucial for understanding how these microorganisms can be used in biotechnological applications .
- Methods of Application: The compound is metabolized by P. putida KT2440, which is able to grow on 1,4-butanediol as a sole carbon source . The metabolic pathways involved in this process were studied using genome re-sequencing and proteomic analysis .
- Results or Outcomes: The study provides a deeper understanding of microbial 1,4-butanediol metabolism in P. putida, which is also expandable to other aliphatic alpha-omega diols . This enables the more efficient metabolism of these diols, thereby enabling biotechnological valorization of plastic monomers in a bio-upcycling approach .
5. Alkylation
- Application Summary: 1,4-Butanedithiol is used in alkylation reactions with geminal dihalides to give 1,3-di thiepanes .
- Methods of Application: The compound reacts with geminal dihalides in an alkylation reaction .
- Results or Outcomes: The reaction results in the formation of 1,3-di thiepanes .
6. Oxidation
- Application Summary: 1,4-Butanedithiol is used in oxidation reactions to give the cyclic disulfide 1,2-dithiane .
- Methods of Application: The compound is oxidized to form 1,2-dithiane .
- Results or Outcomes: The oxidation of 1,4-Butanedithiol results in the formation of 1,2-dithiane .
7. Thiol-Functionalized Peptides
- Application Summary: 1,4-Butanedithiol (BDT) is used in the production of thiol-functionalized peptides . These peptides are useful for site-selective modification, immobilization, or cyclization .
- Methods of Application: Peptides are synthesized on a solid support linked via a disulfide bridge. The side-chain protecting groups are eliminated and washed away while the peptides remain on resin. The peptides are then released from the solid support by reductive cleavage of the disulfide linker .
- Results or Outcomes: The approach enables the parallel synthesis of many peptides and that peptides containing a second thiol group can directly be cyclized by bis-electrophilic alkylating reagents for producing libraries of cyclic peptides .
8. Microbial Degradation of Plastics
- Application Summary: 1,4-Butanedithiol is used in the study of microbial degradation of plastics . This research is crucial for understanding how these microorganisms can be used in biotechnological applications .
- Methods of Application: The compound is metabolized by P. putida KT2440, which is able to grow on 1,4-butanediol as a sole carbon source . The metabolic pathways involved in this process were studied using genome re-sequencing and proteomic analysis .
- Results or Outcomes: This work provides a deeper understanding of microbial 1,4-butanediol metabolism in P. putida, which is also expandable to other aliphatic alpha-omega diols . It enables the more efficient metabolism of these diols, thereby enabling biotechnological valorization of plastic monomers in a bio-upcycling approach .
9. Alkylation and Oxidation
- Application Summary: 1,4-Butanedithiol is used in alkylation reactions with geminal dihalides to give 1,3-di thiepanes. It is also used in oxidation reactions to give the cyclic disulfide 1,2-dithiane .
- Methods of Application: The compound reacts with geminal dihalides in an alkylation reaction. It is also oxidized to form 1,2-dithiane .
- Results or Outcomes: The alkylation of 1,4-Butanedithiol results in the formation of 1,3-di thiepanes. The oxidation of 1,4-Butanedithiol results in the formation of 1,2-dithiane .
Safety And Hazards
Orientations Futures
1,4-Butanedithiol has found applications in biodegradable polymers . It is also used in polyadditions along with 1,4-butanediol to form sulfur-containing polyester and polyurethanes containing diisocyanate . Several of these polymers are considered biodegradable and many of their components are sourced from non-petroleum oils . Future research is likely to focus on expanding these applications and finding new uses for this versatile compound.
Propriétés
IUPAC Name |
butane-1,4-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTOKHQOVJRXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061589 | |
| Record name | 1,4-Butanedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Butanedithiol | |
CAS RN |
1191-08-8 | |
| Record name | 1,4-Butanedithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Butanedithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanedithiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Butanedithiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butanedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,4-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BUTANEDITHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JD227IUMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



